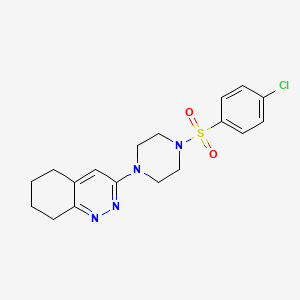

3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline

Description

3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a piperazine ring, a sulfonyl group, and a tetrahydrocinnoline moiety, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name |

3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydrocinnoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O2S/c19-15-5-7-16(8-6-15)26(24,25)23-11-9-22(10-12-23)18-13-14-3-1-2-4-17(14)20-21-18/h5-8,13H,1-4,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHLZSBDPQSVGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline typically involves multiple steps. One common method includes the Hinsberg reaction, where sulfonyl chlorides react with piperazine derivatives . The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It exhibits selective cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism of action may involve the following:

- Inhibition of Signaling Pathways : The compound may interfere with critical pathways such as PI3K/Akt, leading to reduced cell viability in tumor cells.

- Apoptosis Induction : Flow cytometry analyses have shown increased early and late apoptotic cells upon treatment with this compound.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induced apoptosis in cancer cell lines | |

| Cell Proliferation | Inhibited growth in vitro | |

| Tumor Growth | Significant reduction in animal models |

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the effects of this compound:

-

In Vitro Studies :

- Cell Viability Assays : Tested against cancer cell lines (e.g., HeLa, MCF-7), showing IC50 values in the micromolar range.

- Apoptosis Induction : Demonstrated significant apoptosis through caspase activation.

-

In Vivo Studies :

- A notable case study involved administering the compound in a xenograft model of breast cancer. Results indicated a marked reduction in tumor size after 21 days of treatment, suggesting its potential as a therapeutic agent.

Synthesis and Mechanism of Action

The synthesis of 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline typically involves multi-step chemical reactions that incorporate piperazine derivatives and sulfonyl groups. The presence of these functional groups is crucial for its biological activity.

Case Studies

A significant case study was conducted using this compound in a xenograft model to assess its anticancer efficacy. The study demonstrated:

- Tumor Size Reduction : After a treatment period of 21 days, there was a notable decrease in tumor volume compared to control groups.

This suggests that the compound may serve as a promising candidate for further development as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

4-((4-Chlorophenyl)sulfonyl)piperazine: Shares the sulfonyl piperazine structure but lacks the tetrahydrocinnoline moiety.

5,6,7,8-Tetrahydrocinnoline: Contains the tetrahydrocinnoline structure but lacks the sulfonyl piperazine group.

Uniqueness

3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline is unique due to its combined structural features, which confer distinct chemical and biological properties

Biological Activity

The compound 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline represents a novel class of bioactive molecules with potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including antibacterial properties, enzyme inhibition, and anticancer effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C22H30ClN5O3S

- Molecular Weight : 480.0 g/mol

- CAS Number : 1251586-57-8

The compound features a piperazine ring substituted with a chlorophenyl sulfonyl group and a tetrahydrocinnoline moiety, which are key for its biological activities.

1. Antibacterial Activity

Research has demonstrated that compounds similar to This compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains tested | Weak to Moderate |

The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various physiological processes. Notably:

- Acetylcholinesterase (AChE) Inhibition : The compound showed promising AChE inhibitory activity, making it a candidate for treating neurological disorders.

| Compound | IC50 (µM) |

|---|---|

| 3-(4-Chlorophenyl)... | 2.14 ± 0.003 |

| Reference (Eserine) | 0.5 |

- Urease Inhibition : Significant urease inhibitory activity was also noted, which is relevant for managing conditions like peptic ulcers.

3. Anticancer Activity

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to This compound :

- Antibacterial Screening : A study reported that synthesized piperazine derivatives exhibited varying degrees of antibacterial activity against multiple strains with IC50 values indicating efficacy comparable to standard antibiotics .

- Enzyme Inhibition Studies : Another research highlighted the potential of these compounds as effective inhibitors of AChE and urease, with some derivatives showing IC50 values significantly lower than traditional inhibitors .

- Anticancer Mechanisms : Investigations into the anticancer properties revealed that certain derivatives could inhibit tumor growth in vitro by inducing cell cycle arrest and apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline, and how can its purity be validated?

- Methodology :

- Synthesis : The compound can be synthesized via nucleophilic substitution between a sulfonyl chloride derivative (e.g., 4-chlorophenylsulfonyl chloride) and a piperazine-modified tetrahydrocinnoline precursor. A similar approach is used in chalcone-sulfonyl piperazine hybrids, where sulfonyl groups are introduced via coupling reactions under basic conditions (e.g., K₂CO₃ in DMF) .

- Characterization : Validate purity using HPLC (≥95% purity, as in ), and confirm structure via FT-IR (sulfonyl S=O stretch ~1350–1150 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm), and high-resolution mass spectrometry (HRMS) .

Q. Which in vitro assays are suitable for initial biological screening of this compound?

- Methodology :

- Enzyme/Receptor Binding : Use fluorescence polarization or radioligand binding assays to assess affinity for targets like GPCRs or ion channels, as demonstrated for structurally related piperazine-sulfonyl compounds (e.g., L745870 in dopamine receptor studies) .

- Cytotoxicity Screening : Employ MTT assays in cancer cell lines (e.g., leukemia, breast cancer) to evaluate antiproliferative activity. Compare results to reference inhibitors like ABT-199 (a BCL-2 inhibitor) .

Q. How can researchers ensure batch-to-batch consistency in physicochemical properties?

- Methodology :

- Analytical QC : Perform melting point analysis (e.g., 184–208°C for sulfonyl-piperazine analogs ), differential scanning calorimetry (DSC), and X-ray crystallography (for polymorph identification, as in ).

- Chromatography : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column, as described for purine-piperazine analogs .

Advanced Research Questions

Q. What mechanistic pathways are implicated in the compound’s biological activity, and how can target engagement be validated?

- Methodology :

- Apoptosis Pathways : Investigate BCL-2 family protein inhibition using Western blotting (e.g., BAX/BAK activation) and mitochondrial membrane potential assays (JC-1 staining). Cross-reference with structurally similar BCL-2 inhibitors like ABT-737 .

- Target Validation : Employ CRISPR/Cas9 knockout models or siRNA silencing of putative targets (e.g., GPCRs, kinases) to confirm functional relevance .

Q. How do structural modifications (e.g., substituents on the cinnoline or piperazine ring) influence pharmacological activity?

- Methodology :

-

SAR Studies : Systematically vary substituents (e.g., replace 4-chlorophenyl with 4-methoxyphenyl or 4-bromophenyl) and test in bioassays. For example, in chalcone-sulfonyl piperazine hybrids, methoxy groups enhanced anti-diabetic activity compared to ethoxy .

-

Data Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent effects with binding affinity (Table 1).

Table 1: Example SAR for Sulfonyl-Piperazine Derivatives

Substituent Biological Activity (IC₅₀) Target Reference 4-Cl 12 nM (BCL-2 inhibition) BCL-2 4-OCH₃ 45 nM (α-glucosidase) Enzyme 4-Br 28 nM (Dopamine D4) GPCR

Q. What experimental designs are optimal for evaluating synergistic effects with chemotherapeutic agents?

- Methodology :

- Combination Studies : Use the Chou-Talalay method to calculate combination indices (CI) in vitro. For example, co-administer with ABT-199 (BCL-2 inhibitor) and monitor apoptosis via Annexin V/PI staining .

- In Vivo Models : Test efficacy in xenograft mice using staggered dosing regimens (e.g., compound + paclitaxel) and assess tumor volume reduction via caliper measurements .

Q. How should contradictory data in pharmacological profiling be addressed (e.g., divergent IC₅₀ values across cell lines)?

- Methodology :

- Assay Optimization : Control for variables like cell passage number, serum concentration, and incubation time. Replicate studies in ≥3 independent experiments.

- Mechanistic Follow-Up : Use phosphoproteomics or transcriptomics to identify off-target effects. For example, discrepancies in BCL-2 inhibition may arise from differential MCL-1 expression .

Q. What crystallographic or computational strategies can elucidate the compound’s binding mode?

- Methodology :

- X-ray Crystallography : Co-crystallize the compound with its target (e.g., BCL-2) and resolve the structure to <2.0 Å resolution, as done for BCL-2/Navitoclax complexes (PDB: 4LXD) .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories using AMBER or GROMACS. Analyze hydrogen bonding (e.g., sulfonyl group interactions) and hydrophobic contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.